2-Amino-N-(2-aminoethyl)acetamide

Description

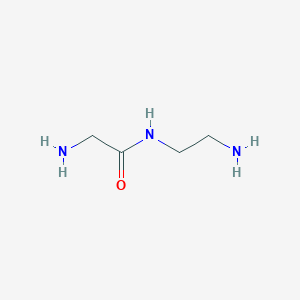

Structure

2D Structure

3D Structure

Properties

CAS No. |

84354-31-4 |

|---|---|

Molecular Formula |

C4H11N3O |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

2-amino-N-(2-aminoethyl)acetamide |

InChI |

InChI=1S/C4H11N3O/c5-1-2-7-4(8)3-6/h1-3,5-6H2,(H,7,8) |

InChI Key |

NFSGQYGMPDCEFD-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CN)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis

Precursor Synthesis and Intermediate Generation

The creation of suitable precursors is the foundational stage for synthesizing the target compound. This involves preparing appropriately functionalized and often protected building blocks that can be joined together in a controlled manner.

Amine coupling, or amidation, is a cornerstone reaction for forming the central acetamide (B32628) linkage in 2-Amino-N-(2-aminoethyl)acetamide. This process typically involves the reaction of a carboxylic acid (or an activated derivative) with an amine. In this context, a protected glycine (B1666218) derivative is often coupled with a mono-protected ethylenediamine (B42938). google.comrsc.org To facilitate this reaction, which can be slow, coupling agents are frequently employed to activate the carboxylic acid. These reagents convert the acid into a more reactive intermediate, which is then readily attacked by the amine.

Common coupling agents and their general application are summarized in the table below.

| Coupling Agent Category | Example(s) | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. google.comrsc.org |

| Imidazolium-based | N,N'-Carbonyldiimidazole (CDI) | Activates the carboxylic acid by forming an acyl-imidazole intermediate, releasing CO2 gas. google.comgoogle.com |

| Onium Salts (Aminium/Uronium) | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Forms an activated ester in situ, promoting efficient amide bond formation. rsc.org |

The reaction of an N-protected glycine with a mono-protected ethylenediamine using one of these coupling agents provides a direct route to a protected version of the final compound. rsc.org

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key strategy for synthesizing amine precursors. organic-chemistry.org This reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. acs.org While not always used for the final bond-forming step in creating this compound itself, it is crucial for preparing substituted amine precursors that might be used in more complex synthetic routes.

The process is highly versatile, with a wide array of reducing agents available to suit different substrates and reaction conditions.

| Reducing Agent | Typical Substrates | Notes |

| Borohydrides | Aldehydes, Ketones | Sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) are common. STAB is milder and more selective. google.comorganic-chemistry.org |

| Catalytic Hydrogenation | Aldehydes, Ketones | Involves H₂ gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. google.com |

| Hydrosilanes | Aldehydes, Ketones | Polymethylhydrosiloxane (PMHS) can be used with a catalyst like stannous chloride. organic-chemistry.org |

| Amine-Boranes | Aldehydes, Ketones | Ammonia borane (B79455) can be used as the reductant, often promoted by an additive like trimethyl borate. organic-chemistry.org |

The choice of reducing agent and solvent system allows for significant control over the reaction's chemoselectivity. organic-chemistry.orgacs.org

Given the difunctional nature of the precursors, a multi-step approach is often the most effective strategy for synthesizing this compound. A common pathway involves the sequential protection, coupling, and deprotection of the amine functionalities. rsc.org

One plausible route begins with the mono-protection of ethylenediamine, followed by coupling and final deprotection.

| Step | Reactant 1 | Reactant 2 | Reagents / Conditions | Product |

| 1. Mono-protection | Ethylenediamine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., triethylamine) in a solvent like DCM. | tert-butyl (2-aminoethyl)carbamate (Boc-ethylenediamine) rsc.org |

| 2. Amide Coupling | Boc-ethylenediamine | N-Cbz-glycine | Coupling agent (e.g., HBTU, EDC), base. | Fully protected intermediate: tert-butyl (2-(2-((benzyloxy)carbonyl)amino)acetamido)ethyl)carbamate. rsc.org |

| 3. Deprotection | Fully protected intermediate | H₂, Pd/C; then Trifluoroacetic Acid (TFA) | Stepwise or one-pot deprotection. Hydrogenolysis removes Cbz, acid removes Boc. google.commasterorganicchemistry.com | This compound |

An alternative, more direct laboratory-scale synthesis involves the amidation of 2-chloroacetamide (B119443) with ethylenediamine, followed by protection and deprotection steps to purify the product. vulcanchem.com

The use of protecting groups is essential to prevent unwanted side reactions, such as di-acylation of ethylenediamine. masterorganicchemistry.com By temporarily masking one or more of the reactive amine groups, chemists can direct the reaction to the desired site. The most common protecting groups for amines in this context are carbamates. masterorganicchemistry.comorganic-chemistry.org An ideal protecting group is easy to install, stable under the conditions of the subsequent reaction, and can be removed selectively and in high yield. masterorganicchemistry.com

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines. google.commasterorganicchemistry.com It is typically installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. masterorganicchemistry.com

A key advantage of the Cbz group is its stability under many reaction conditions, yet it can be readily removed by catalytic hydrogenolysis. google.com This process, which uses hydrogen gas and a palladium catalyst (Pd/C), is exceptionally mild as it occurs at neutral pH, preserving other sensitive functional groups. masterorganicchemistry.com This strategy is documented in methods for preparing related acetamides. google.comgoogle.com

The tert-butyloxycarbonyl (Boc) group is another extremely common amine protecting group. masterorganicchemistry.comorganic-chemistry.org It is easily introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org

The Boc group is stable to bases and nucleophiles but is easily cleaved under acidic conditions, most commonly with neat trifluoroacetic acid (TFA). google.commasterorganicchemistry.com The cleavage products are non-reactive isobutylene (B52900) and carbon dioxide. masterorganicchemistry.com The differential stability of the Boc and Cbz groups makes them an "orthogonal" pair. This means one can be removed from a molecule without affecting the other, a highly valuable strategy in multi-step synthesis. organic-chemistry.org For instance, in a molecule containing both a Boc and a Cbz group, the Cbz group can be removed first via hydrogenolysis, leaving the Boc group intact for a subsequent reaction step. rsc.orggoogle.com

Utilization of Protecting Groups in Amine Synthesis

Dibenzyl Amine Protection Strategies

In the synthesis of complex molecules containing multiple reactive sites, such as primary amines, protecting groups are essential to selectively block one group while another is being modified. A common strategy involves the use of dibenzylamines. This approach serves as an alternative to other protecting groups like benzyl carbamate (B1207046) (Cbz) or t-butyl carbamate (Boc). google.com

The use of a dibenzyl protecting group for one of the amine functionalities allows for subsequent reactions to occur at other sites of the molecule without interference. google.com The stability of the dibenzyl group under various reaction conditions makes it a robust choice for multi-step syntheses.

Amide Bond Formation Reactions

The creation of the amide bond is a critical step in the synthesis of this compound. This reaction typically involves the condensation of a carboxylic acid and an amine. bath.ac.uk However, this transformation does not happen spontaneously and requires the activation of the carboxylic acid. researchgate.net

Coupling Reagents in Amide Synthesis

To facilitate the amide bond formation, coupling reagents are employed to activate the carboxylic acid group. google.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

N,N'-Carbonyldiimidazole (CDI) is a widely used coupling reagent in organic synthesis, particularly for forming amide bonds. wikipedia.org When a carboxylic acid is treated with CDI, an acylimidazole intermediate is formed, which is a highly reactive species. google.com This intermediate can then react directly with an amine to form the desired amide. google.com The byproducts of this reaction, carbon dioxide and imidazole (B134444), are relatively harmless and easy to remove. wikipedia.org

One of the advantages of using CDI is that it can also act as a base, neutralizing the amine salt and liberating the free amine required for the reaction. google.com This can simplify the reaction setup by eliminating the need for an additional basic reagent. google.com

Chloroformate esters, such as isobutyl chloroformate, are another class of coupling reagents used in amide synthesis. google.com Unlike CDI, the use of chloroformate esters requires the addition of a separate base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to neutralize the acid generated during the reaction and to free the amine from its salt form. google.com The chloroformate ester reacts with the carboxylic acid to form a mixed anhydride (B1165640), which then reacts with the amine to yield the amide.

Reaction Stoichiometry and Order of Addition

The stoichiometry and the order in which reactants are added are crucial for the successful synthesis of the amide. Typically, equimolar amounts of the carboxylic acid and the coupling reagent are used. google.com It is important to allow sufficient time for the activation of the carboxylic acid (formation of the acyl imidazole intermediate) before the amine is introduced to the reaction mixture. google.com The progress of this activation step can often be monitored by the evolution of carbon dioxide gas. google.com

A slight excess of the amine component may be used to ensure the complete consumption of the activated carboxylic acid intermediate. google.com The reaction temperature is also a key parameter and is typically maintained below 40 °C to prevent side reactions. google.com

Hydrogenolysis for Deprotection

The final step in the synthesis is the removal of the protecting groups to yield the free amine. When benzyl-based protecting groups, such as dibenzylamine (B1670424) or benzyl carbamate (Cbz), are used, hydrogenolysis is a common and effective deprotection method. google.comgoogle.com

This process involves reacting the protected compound with hydrogen gas in the presence of a precious metal catalyst, typically palladium on carbon (Pd/C). google.comorganic-chemistry.org The reaction is often carried out under pressure to facilitate the cleavage of the benzyl-nitrogen bond, resulting in the desired unprotected amine. google.com This method is valued for its clean reaction profile and the ease of removing the catalyst by filtration.

Interactive Data Table: Reactants and Reagents

| Compound Name | Role in Synthesis |

| Dibenzylamine | Protecting group for amine functionality |

| N,N'-Carbonyldiimidazole (CDI) | Coupling reagent for amide bond formation |

| Isobutyl chloroformate | Coupling reagent for amide bond formation |

| Triethylamine | Base used with chloroformate ester coupling reagents |

| Hydrogen (H₂) | Reagent for hydrogenolysis |

| Palladium on carbon (Pd/C) | Catalyst for hydrogenolysis |

Synthesis of Specific Derivatives

The synthesis of N-(2-aminoethyl)cytisine can be achieved through the reduction of an amide precursor. researchgate.net The initial step involves the preparation of 2-(N-cytisinyl)acetamide by treating the methyl ester of N-cytisinylacetic acid with aqueous ammonium (B1175870) hydroxide. researchgate.netsmolecule.com Subsequent reduction of the resulting amide with diisobutylaluminium hydride ((i-Bu)₂AlH) yields N-(2-aminoethyl)cytisine. researchgate.netsmolecule.com

A study detailed this reduction process where 2-(N-cytisinyl)acetamide in anhydrous CH₂Cl₂ was cooled to 0°C and treated with (i-Bu)₂AlH. The mixture was then refluxed for 4 hours. researchgate.net The yield of N-(2-aminoethyl)cytisine was reported to be 15%, which was notably lower than the 98% yield obtained for a similar derivative, N-(3-aminopropyl)cytisine. researchgate.net This discrepancy in yield is suggested to be due to polymerization side reactions resulting from the higher electrophilicity of the carbonyl group in the 2-(N-cytisinyl)acetamide precursor. researchgate.net It was also noted that using a 10:1 molar ratio of (i-Bu)₂AlH to the amide decreased the yield of the corresponding diamine, and the use of lithium aluminum hydride (LiAlH₄) as the reducing agent resulted in a yield of less than 40%. researchgate.net

| Starting Material | Reagent | Product | Yield |

| 2-(N-cytisinyl)acetamide | (i-Bu)₂AlH | N-(2-aminoethyl)cytisine | 15% |

Fluoroalkylated acetamide derivatives can be synthesized for various applications, including their use as molecular probes. For instance, a fluoropropyl derivative was synthesized through a chemo-selective alkylation of a precursor molecule using 1-bromo-3-fluoropropane (B1205824) and cesium carbonate (Cs₂CO₃) in methanol. nih.gov In a different approach, the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride has been described. This process involves the initial reaction of a benzyl carbamate protected glycine with a coupling reagent to form an acyl imidazole intermediate. This intermediate is then reacted with 2,2,2-trifluoroethylamine (B1214592) to form the corresponding amide, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate. google.com

In a separate study, the synthesis of chiral β-fluoroalkyl β-amino acid derivatives was achieved via palladium-catalyzed hydrogenation, highlighting another route to incorporate fluorine into amino acid-like structures. ub.edu

| Precursor | Reagent(s) | Product |

| N-Boc-glycine | N,N'-Carbonyldiimidazole, 2,2,2-trifluoroethylamine | N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamic acid 1,1-dimethylethyl ester |

| Phenolic Precursor | 1-bromo-3-fluoropropane, Cs₂CO₃, MeOH | Fluoropropyl derivative |

The synthesis of N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives has been accomplished starting from the corresponding anilines. nih.gov The process involves a reductive alkylation with N-Boc-2-aminoacetaldehyde. nih.gov This is followed by benzoylation of the resulting amine and subsequent removal of the Boc protecting group using hydrochloric acid in dioxane. nih.gov

Another synthetic route for N-substituted benzamide derivatives involves the reaction of Schiff bases with benzoyl chloride or acetyl chloride. uobaghdad.edu.iq For example, N-(2-Amino-ethyl)-N-[chloro-(R)-methyl]-benzamide was prepared by reacting the appropriate Schiff base with benzoyl chloride in dry benzene (B151609) under reflux conditions. uobaghdad.edu.iq

Furthermore, a series of N-substituted benzamide derivatives were designed and synthesized based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net

| Starting Material | Key Reaction Steps | Product Class |

| Substituted Anilines | Reductive alkylation with N-Boc-2-aminoacetaldehyde, Benzoylation, Boc deprotection | N-(2-aminoethyl)-N-phenyl benzamides |

| Schiff bases | Reaction with Benzoyl chloride or Acetyl chloride | N-(2-Amino-ethyl)-N-[chloro-(R)-methyl]-benzamide |

N-(2-aminoethyl)glycine (AEG) is the backbone unit of peptide nucleic acids (PNA). biomers.net The synthesis of PNA monomers often involves the protection of the amino groups of AEG. A common strategy uses Fmoc for the N-terminal amino group and a Bhoc group for the exocyclic amino group of the nucleobase. biomers.net

A practical synthesis for esters of N-[2-(Fmoc)aminoethyl]glycine has been described starting from N-(2-aminoethyl)glycine. researchgate.netnih.gov These esters, such as the benzyl, allyl, and 4-nitrobenzyl esters, are stable as hydrochloride salts and are used in the synthesis of PNA monomers. researchgate.netnih.gov The synthesis of N-(2-Fmoc-aminoethyl) glycine methyl ester hydrochloride involves suspending N-(2-aminoethyl) glycine methyl ester in dichloromethane (B109758) and adding Fmoc-Osu, followed by diisopropylethylamine (DIPEA). google.com

The synthesis of the ethyl ester of N-(2-(t-butyloxycarbonylamino)ethyl)-N-(2-amino-6-chloropurin-9-ylacetyl)glycinate involves reacting ethyl N-(t-butyloxycarbonyl [Boc]-aminoethyl) glycinate (B8599266) with a purine (B94841) derivative in the presence of HBTU and DIPEA in DMF. nih.gov

| Precursor | Protecting Group Strategy | Product | Application |

| N-(2-aminoethyl)glycine | Fmoc for N-terminal, Bhoc for nucleobase | N-[2-(Fmoc)aminoethyl]glycine esters | PNA monomer synthesis |

| Ethyl N-(Boc-aminoethyl)glycinate | Boc for N-terminal | Ethyl-N-(2-(t-butyloxycarbonylamino)ethyl)-N-(2-amino-6-chloropurin-9-ylacetyl)glycinate | PNA monomer synthesis |

Chemical Transformations and Reaction Mechanisms

Hydrolysis Reactions

The hydrolysis of 2-Amino-N-(2-aminoethyl)acetamide, also known as N-Acetylethylenediamine, involves the cleavage of the amide bond to yield acetic acid and ethylenediamine (B42938). acs.orgchemicalbook.com This process is significantly influenced by the pH of the solution. sci-hub.strsc.org

In acidic conditions, the hydrolysis of this compound proceeds via a mechanism that involves protonation of the amide group. acs.orgchemistrysteps.com The initial step is the protonation of the primary amino group to form a monocation. Under strongly acidic conditions (e.g., above 102% sulfuric acid), further protonation can occur, leading to the formation of a dication. acs.org

The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. chemistrysteps.com However, for this compound, kinetic data suggests a more complex mechanism. The rate data are consistent with a transition state composed of the lysidinium ion (a cyclized form), a proton, and water. acs.org A proposed mechanism involves the rate-determining nucleophilic attack by water on the dication. acs.org This pathway is distinct from the typical A-2 mechanism and highlights the influence of the neighboring amino group.

The rate of acid hydrolysis for this compound demonstrates a clear dependence on the concentration of the acid. Research indicates that the hydrolysis rate is linearly dependent on acid concentration, reaching a maximum in the range of 10-12 M H₂SO₄. acs.org Beyond this concentration, the rate begins to decrease.

In solutions containing both acid and a neutral salt, such as LiCl-HCl, the reaction rate is dependent on both the acidity function (H₀) and the activity of water. acs.org This dual dependence suggests that a water molecule is involved in the rate-determining step of the hydrolysis reaction. acs.org The requirement for water as a nucleophile means that in highly concentrated acid solutions where water activity is low, the reaction rate can be limited despite the high acidity. acs.org

Functional Group Reactivity

The chemical behavior of this compound is dictated by the presence of its distinct functional groups: a primary amine, a secondary amine, and an amide. acs.orgcymitquimica.com

The two amine groups and the amide group exhibit different reactivities. The amine groups are basic and can be protonated in acidic solutions. cymitquimica.com They are also nucleophilic and can participate in various chemical reactions. cymitquimica.comsmolecule.com The amide group, by contrast, is significantly less reactive. chemistrysteps.com Amides are considered the least reactive of the carboxylic acid derivatives due to the poor leaving group ability of the amine conjugate base. chemistrysteps.com The amide nitrogen is trigonal and its lone pair is delocalized into the carbonyl group, reducing its basicity and nucleophilicity compared to the amine groups. mdpi.com While the amide bond is stable, it can be cleaved through hydrolysis under acidic or basic conditions with heating. chemicalbook.comsmolecule.com

The primary and secondary amine groups in this compound are readily available for N-acylation reactions. cymitquimica.comresearchgate.net This is a common and widely researched method for forming amide bonds. researchgate.net The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base or catalyst. scielo.org.mx

Due to the higher nucleophilicity of the primary amine compared to the secondary amine, selective acylation at the primary amine position is generally expected under controlled conditions. Various reagents and catalysts can be employed to facilitate this transformation, including acetic anhydride with catalysts like copper(II) tetrafluoroborate (B81430) or phosphomolybdic acid. organic-chemistry.org These reactions are fundamental in synthetic organic chemistry for building more complex molecules. researchgate.net

N-Alkylation Reactions

The structure of this compound contains a primary and a secondary amine, both of which can act as nucleophiles in N-alkylation reactions. The outcome of these reactions, particularly the regioselectivity, is influenced by the specific alkylating agent and the reaction conditions. The primary amine is generally more reactive.

Selective N-alkylation can be achieved through various synthetic strategies. For instance, reductive amination, involving the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent, can introduce alkyl groups with a degree of control. In one synthetic approach, N-alkylation of anilines was performed by reductive amination with N-Boc-2-aminoacetaldehyde. nih.gov Protecting group strategies are also commonly employed to direct alkylation to a specific nitrogen atom. nih.gov

The table below summarizes outcomes of N-alkylation on similar amine-containing compounds, illustrating the variety of reagents and conditions used.

| Reactant | Alkylating Agent | Conditions | Product | Ref. |

| Anilines | N-Boc-2-aminoacetaldehyde | NaCNBH₃, chloroform, rt | N-(2-(Boc-amino)ethyl)-N-phenylamine derivatives | nih.gov |

| 4-Nitrophenol | Alkyl or Benzyl (B1604629) Bromides | Acetone, 60 °C, K₂CO₃ | N-benzyloxyphenyl derivatives | nih.gov |

Condensation Reactions with Carbonyl Compounds

The amino groups of this compound can react with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. uc.pt This reaction typically proceeds through nucleophilic addition of the amine to the carbonyl, followed by dehydration. uc.pt

The formation of Schiff bases is a versatile method for creating new chemical entities. For example, the condensation of ethylene (B1197577) diamine with substituted benzaldehydes results in the formation of yellow crystalline solids. uobaghdad.edu.iq These Schiff bases can serve as ligands in coordination chemistry or as intermediates for the synthesis of other organic molecules. uc.ptresearchgate.net

Derivatization for Enhanced Functionality

To broaden the applications of this compound, its functional groups can be chemically modified. This derivatization can alter the molecule's physical and chemical properties.

Acylation: The amine functionalities can be acylated to form amides. For instance, reaction with acyl chlorides can introduce new functional groups, potentially improving properties like membrane permeability.

Peptide Nucleic Acids (PNAs): The core structure of this compound is related to the backbone of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. rsc.org In PNA synthesis, the aminoethylglycine backbone is linked to nucleobases. rsc.org The synthesis of PNA monomers and dimers can be achieved through multicomponent reactions, such as the Ugi reaction, which involves an amine, a carboxylic acid, a carbonyl compound, and an isocyanide. rsc.org

Functionalized Auxiliaries: In glycan analysis, related compounds like 2-amino-N-(2-aminoethyl)-benzamide (AEAB) are used as fluorescent labels. The primary amine on the derivatized glycan allows for further conjugation to other molecules or solid supports. mdpi.com

Intramolecular Interactions and Conformational Studies

Hydrogen Bonding in Amide Systems

The amide group, along with the primary and secondary amines in this compound, can participate in both intramolecular and intermolecular hydrogen bonding. These interactions are crucial in determining the molecule's conformation. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and amine nitrogens can act as acceptors.

In related amide systems, intramolecular hydrogen bonding has been observed to stabilize specific conformations. For example, FT-IR spectroscopy has been used to identify both hydrogen-bonded and non-hydrogen-bonded N-H stretches in amide solutions, providing evidence for intramolecular hydrogen bond formation. epfl.ch The presence of multiple hydrogen-bonding sites in derivatives of N-(2-aminoethyl)acetamide has been shown to be crucial for molecular recognition and sensing applications. researchgate.netacs.org

Amide Rotational Barriers

The C-N bond in an amide has partial double-bond character, which restricts rotation and can lead to the existence of cis and trans isomers. The energy barrier for this rotation is a key factor in the conformational dynamics of the molecule. For N-methylacetamide, the free energy barrier to rotation is approximately 21.3 kcal/mol. scispace.com

Studies on various amides have investigated how factors like hydrogen bonding influence these rotational barriers. In one study, the rotational barriers (ΔG‡) of five different amides with varying hydrogen-bonding capabilities were measured. scholaris.ca Despite the differences in their potential for intramolecular interactions, no clear trend was observed in their rotational barriers, which were all within the normal range for amides. scholaris.ca Computational methods, such as DFT calculations, are often used to analyze the conformational states and rotational energy barriers of amide groups. science.gov

Research Applications and Advanced Materials Science

Precursor and Building Block Roles in Organic Synthesis

The dual functionality of 2-Amino-N-(2-aminoethyl)acetamide makes it a valuable reagent in various synthetic pathways, where it can be used to introduce specific structural motifs and functionalities into target molecules.

Heterocyclic Compound Synthesis

This compound serves as a key reactant in the synthesis of complex heterocyclic compounds. google.com Its nucleophilic amine group can react with various electrophiles to form new carbon-nitrogen bonds, leading to the assembly of ring structures. For instance, in the preparation of certain immune checkpoint inhibitors, N-acetylethylenediamine is reacted with other complex intermediates to yield the final heterocyclic product. google.com A derivative, N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide, is also utilized as a foundational component for creating diverse heterocyclic entities, which are of significant interest in drug discovery and development.

Aromatic Compound Synthesis

The compound is utilized as a key building block in the multi-step synthesis of complex aromatic molecules. In the development of novel antagonists for the programmed death-ligand 1 (PD-L1), N-acetylethylenediamine is employed in a crucial reductive amination reaction. google.comnih.gov Specifically, it reacts with an aldehyde intermediate derived from a diphenyl core structure in the presence of a reducing agent like sodium cyanoborohydride. google.comnih.gov This reaction efficiently attaches the aminoethyl acetamide (B32628) side-chain to the aromatic framework, yielding the final bioactive aromatic compound designed to inhibit the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. google.com

Synthesis of Bioactive Molecules

The structural core of this compound is a recurring motif in the synthesis of various bioactive molecules. It is a known precursor in the creation of compounds with potential therapeutic applications.

Antiviral Properties: A related compound, N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide, has been used in coupling reactions to produce bioactive molecules demonstrating antiviral activity.

Antibacterial Agents: Research has shown that this compound can be used to prepare 3,6-O-[N-(2-Aminoethyl)-acetamide-yl]-chitosan, a derivative that exhibits antibacterial properties through a mechanism involving membrane damage. chemicalbook.com

Neuroprotective and Antihistaminic Effects: The derivative N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is noted for its biological activities, including neuroprotective effects and its function as an antihistamine.

Anticancer Applications: Derivatives such as N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide are considered important building blocks in the synthesis of potential anticancer agents. Furthermore, its role in synthesizing PD-L1 inhibitors underscores its importance in developing modern cancer therapies. google.comnih.gov

Synthesis of Lysidine

Multiple sources confirm that this compound is a useful chemical precursor for the synthesis of lysidine. nist.gov Lysidine, or 2-lysyl cytidine, is a modified nucleoside found at the wobble position in the anticodon of certain bacterial transfer RNAs (tRNA). This modification is critical as it dictates the codon and amino acid specificity of the tRNA, ensuring the correct incorporation of isoleucine during protein synthesis and playing a vital role in the accurate translation of the genetic code.

Supramolecular Chemistry and Host-Guest Interactions

In the field of advanced materials, the principles of supramolecular chemistry are used to design and create functional assemblies. This compound and its derivatives play a role in modifying macrocyclic hosts to create highly selective sensors.

Functionalization of Pillar[n]arenes

Pillar[n]arenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, featuring an electron-rich cavity that can engage in host-guest interactions. Modifying these structures allows for the development of tailored molecular sensors. A derivative, N-(2-aminoethyl)-2-(hexylthio)acetamide, has been successfully used to functionalize a pillararene.

This functionalized host, named SNP5, was designed as a fluorescent sensor and demonstrated high selectivity and sensitivity for the amino acid L-Tryptophan (l-Trp). The attached N-(2-aminoethyl)-2-(hexylthio)acetamide arm acts as a multi-hydrogen-bonding site. This capability, combined with the C–H···π and N–H···π interactions provided by the pillararene cavity, creates a synergistic binding pocket perfectly suited for l-Trp. This guest-adaptive, multi-supramolecular interaction is the key to its high selectivity, allowing it to effectively discriminate between different amino acids. This work highlights a strategy where altering the functional group on a pillar[n]arene can precisely tune its recognition properties for specific biomolecules.

Table 1: Research Findings on N-(2-aminoethyl)-2-(hexylthio)acetamide-Functionalized Pillararene (SNP5)

| Feature | Description | Source(s) |

|---|---|---|

| Host Molecule | Pillararene | |

| Functional Group | N-(2-aminoethyl)-2-(hexylthio)acetamide | |

| Target Guest | L-Tryptophan (l-Trp) | |

| Sensing Mechanism | Aggregation-induced emission enhancement (AIEE) fluorescence | |

| Host-Guest Interactions | N–H···π interactions, C–H···π interactions, Multiple hydrogen bonds | |

| Key Finding | The functionalized pillararene (SNP5) acts as a highly selective and sensitive fluorescent sensor for l-Trp. |

| Significance | Demonstrates that functionalizing pillar[n]arenes can adjust sensor selectivity for different amino acids. | |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-lysyl cytidine |

| 3,6-O-[N-(2-Aminoethyl)-acetamide-yl]-chitosan |

| L-Tryptophan |

| Lysidine |

| N-(2-aminoethyl)-2-(3-fluorophenyl)acetamide |

| N-(2-aminoethyl)-2-(hexylthio)acetamide |

| N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide |

| N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide |

| N-acetylethylenediamine |

| Pillararene |

Guest-Adaptive Multisupramolecular Interactions

Derivatives of this compound have been instrumental in the design of complex host-guest systems. Specifically, a fluorescent sensor, SNP5, was synthesized by functionalizing a pillar researchgate.netarene with an N-(2-aminoethyl)-2-(hexylthio) acetamide group. nih.govacs.orgresearchgate.net This design facilitates guest-adaptive multisupramolecular interactions, where the sensor molecule can flexibly bind to a target guest molecule. nih.govresearchgate.net

The synergy between the pillar researchgate.netarene macrocycle and the attached acetamide side chain is crucial for this adaptive recognition. nih.govacs.org Theoretical calculations and experimental data show that the combination of the electron-rich cavity of the pillar researchgate.netarene, the hydrogen bonding capabilities of the acetamide group, and hydrophobic effects allows for strong and selective binding to specific amino acids, such as L-Tryptophan (L-Trp). acs.org This adaptability, where the host molecule's conformation and interaction profile adjust to the guest, is a key feature of advanced supramolecular systems. nih.govresearchgate.net

N-H···π and C-H···π Interaction Sites

The molecular structure of the SNP5 sensor, incorporating the N-(2-aminoethyl)-2-(hexylthio) acetamide moiety, provides multiple sites for non-covalent interactions, which are fundamental to its guest-binding capabilities. The pillar researchgate.netarene component serves as a distinct π-rich region, enabling both N-H···π and C-H···π interactions with a suitable guest molecule. nih.govacs.orgresearchgate.net

Simultaneously, the N-(2-aminoethyl)-2-(hexylthio) acetamide group acts as a multi-hydrogen-bonding site. nih.govacs.orgresearchgate.net For instance, in the detection of L-Trp, NMR studies indicated C–H···O hydrogen bonding between the methoxy (B1213986) groups of the pillar researchgate.netarene and the carboxyl group of L-Trp. acs.org Furthermore, the amino group on the acetamide moiety participates in N–H···O hydrogen bond interactions with the guest's carboxyl group, demonstrating the compound's role in creating a network of specific, stabilizing interactions. acs.org

Design of Fluorescent Sensors

The principles of multisupramolecular interaction have been successfully applied to the rational design of fluorescent sensors. A sensor (SNP5) based on an N-(2-aminoethyl)-2-(hexylthio) acetamide-functionalized pillar researchgate.netarene was developed for the highly selective and sensitive detection of L-Tryptophan. nih.govacs.org This sensor exhibits aggregation-induced emission enhancement (AIEE), a phenomenon where its fluorescence intensity increases upon binding to the target analyte. nih.govresearchgate.net The strategic modification of the functional group on the pillar researchgate.netarene framework allows for the tuning of selectivity, enabling the detection of different amino acids. nih.govacs.orgresearchgate.net

Another application involves introducing a fluorous-tag into a naphthalimide-based fluorescent probe via an N-(2-aminoethyl)acetamide moiety. rsc.org This probe, F-Naph-N₃, was designed for the selective detection of hydrogen sulfide (B99878) (H₂S). The azide (B81097) group on the naphthalimide is reduced to an amine by H₂S, which "turns on" the fluorescence of the probe, allowing for quantitative detection. rsc.org

| Sensor Name | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| SNP5 | L-Tryptophan (L-Trp) | Aggregation-Induced Emission Enhancement (AIEE) | 2.19 x 10-8 M nih.govacs.orgresearchgate.net |

| F-Naph-N₃ | Hydrogen Sulfide (H₂S) | "Turn-on" fluorescence via azide reduction | 0.12 μM rsc.org |

Catalysis and Surface Functionalization

This compound is also a key building block in materials designed for catalysis and for modifying surfaces to impart specific chemical functionalities.

Support for Nanoparticle Catalysts

The compound has been used to create effective supports for metallic nanoparticle catalysts. In one study, cellulose (B213188) was functionalized with N-(2-aminoethyl)acetamide to create a support material (AEAC) for palladium (Pd) and iron oxide (Fe₃O₄) nanoparticles. ijnnonline.netresearchgate.net The resulting composite, Pd/Fe₃O₄NP@AEAC, proved to be an efficient and magnetically recoverable heterogeneous catalyst. ijnnonline.net The amine groups provided by the functionalization are crucial as they assist in the homogeneous distribution of the metal nanoparticles on the cellulose support. ijnnonline.net

Functionalized Cellulose for Heterogeneous Catalysis

The functionalization of cellulose with N-(2-aminoethyl)acetamide transforms the biopolymer into a robust platform for heterogeneous catalysis. ijnnonline.net This modified cellulose was used as a support to create a catalyst for the epoxidation of styrene (B11656). ijnnonline.netresearchgate.net The reaction successfully produced styrene oxide with high yield and excellent selectivity, using hydrogen peroxide as a green oxidant and water as a green solvent. ijnnonline.net A key advantage of this system is that the catalyst can be easily recovered using a magnet (due to the Fe₃O₄ nanoparticles) and reused multiple times without a significant decrease in performance. ijnnonline.net

| Catalyst | Substrate | Oxidant | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|---|

| Pd/Fe₃O₄NP@AEAC | Styrene | H₂O₂ | H₂O | 100 °C | High | Excellent (to Styrene Oxide) |

Preparation of Two-Component Monolayers on Glassy Carbon

This compound is utilized in electrochemistry for the controlled functionalization of electrode surfaces. It can be used to prepare mixed two-component monolayers on glassy carbon. scientificlabs.co.ukscbt.com In this application, the compound often serves as a passivating or diluting agent in conjunction with a longer, functional linker molecule, such as mono-N-Boc-hexamethylenediamine. nih.govresearchgate.net

The process involves the electrochemical oxidation of a mixed solution containing both components, grafting them to the electrode surface. nih.govresearchgate.net This method allows for precise control over the surface coverage of the active functional groups. nih.gov For example, this technique has been used to create surfaces with a controlled density of maleimide (B117702) groups, which are then used for the covalent immobilization of proteins like cytochrome c for biosensor applications. nih.govresearchgate.net

| Component Role | Chemical Compound | Application |

|---|---|---|

| Passivating/Diluting Agent | N-(2-aminoethyl)acetamide | Controlled immobilization of cytochrome c |

| Functional Linker | mono-N-Boc-hexamethylenediamine |

Advanced Materials Development

In the field of photovoltaics and optoelectronics, this compound has emerged as a key additive in the engineering of perovskite materials, specifically Formamidinium-Lead Triiodide (FAPbI₃). researchgate.netnih.gov This perovskite is highly promising due to its optimal narrow bandgap and excellent thermal stability, but fabricating it in its desired pure, stable crystalline phase is challenging. researchgate.netnih.govresearchgate.net

The compound is introduced as an additive into the perovskite precursor solution during the synthesis process. researchgate.netnih.gov This additive engineering strategy is a facile method to produce high-quality, phase-pure α-FAPbI₃ perovskite films. researchgate.netresearchgate.net The presence of this compound in the precursor solution facilitates the formation of uniform and pinhole-free perovskite films, which is a requirement for efficient carrier transport in high-performance photodetectors. researchgate.net

One of the significant challenges in FAPbI₃ synthesis is controlling the transition from the non-functional, yellow "delta" phase (δ-FAPbI₃) to the desired photoactive, black "alpha" phase (α-FAPbI₃). researchgate.netresearchgate.net The addition of this compound plays a critical role in managing this transition. researchgate.netnih.gov It effectively reduces the potential barrier associated with the phase change. researchgate.netnih.gov Research shows that films treated with the additive can transition to the α-phase at lower temperatures compared to untreated films. researchgate.net This is achieved through the formation of chemical and hydrogen bonds between the additive and the perovskite components, which stabilizes the desired black phase. researchgate.netnih.gov

| Film Type | Phase Transition Temperature | Source |

| Pristine FAPbI₃ Film | ~150 °C | researchgate.net |

| FAPbI₃ with Additive | Lowered Transition Temperature | researchgate.net |

Polycrystalline perovskite films inherently contain various defects, such as ion vacancies, which can act as traps for charge carriers and facilitate non-radiative recombination, thereby reducing device efficiency and stability. mdpi.comnih.gov this compound functions as a defect passivator. researchgate.netnih.gov The amine groups (–NH₂) and carbonyl group (C=O) in the molecule can form hydrogen bonds and chemical bonds with the perovskite lattice. researchgate.netnih.gov This interaction passivates defects on the film's surface and at grain boundaries. researchgate.netrsc.org By reducing the defect density, the additive leads to the formation of high-quality, pure-phase α-FAPbI₃ films. researchgate.netnih.gov A self-powered photodetector built from such a film demonstrated a maximum responsivity of 0.48 A W⁻¹ and retained 83% of its initial performance after 576 hours under ambient conditions. nih.gov

While related amine compounds, specifically organosilanes like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, are used to modify silicone tie-paints to improve adhesion to epoxy primers, there is no available research indicating the use of this compound for this specific application. mdpi.commdpi.com

Perovskite Material Engineering

Chemical Biology and Biochemical Probes (Non-Clinical)

In the realm of chemical biology, this compound serves as a crucial component in the design and synthesis of probes and other molecules for studying biological systems.

Interaction with Biological Macromolecules

The structural features of this compound facilitate its interaction with various biological macromolecules. Its amine and acetamide groups can participate in hydrogen bonding, a key interaction in biological recognition. acs.org For instance, derivatives of this compound have been designed to interact with specific proteins. In one study, the related compound N-(2-aminoethyl)-2-(hexylthio)acetamide was functionalized onto a pillar nih.govarene to create a fluorescent sensor. acs.org This sensor demonstrated selective detection of L-tryptophan through multiple non-covalent interactions, including hydrogen bonding and N–H···π as well as C–H···π interactions. acs.org

Furthermore, the core structure is relevant in the study of protein-protein interactions. Terphenyl-based inhibitors of the PD-1/PD-L1 interaction, a critical pathway in immune response, were modified with N-(2-aminoethyl)acetamide to enhance their solubility in aqueous buffers for assaying their high affinity to the PD-L1 protein. acs.org

The interaction of similar molecules with metal ions that are essential for biological function has also been a subject of study. The complexation of a pseudo-mimic of human serum albumin, 2-amino-N-(2-oxo-2-(2-(pyridin-2-yl)ethyl amino)ethyl)acetamide, with metal ions like Cu(II), Ni(II), Zn(II), and Ca(II) has been investigated. researchgate.net These studies help in understanding how such ligands can mobilize and interact with metal ions in a biological context. researchgate.net

Ligand Design for Receptors

The adaptability of the this compound scaffold makes it a valuable component in the design of ligands for specific biological receptors. A notable example is in the development of probes for the A2A adenosine (B11128) receptor (A2AAR), a G protein-coupled receptor involved in various physiological processes. nih.gov

Researchers have synthesized potent and selective A2AAR antagonists by modifying a pyrazolo[4,3-e] nih.govbiomers.netresearchgate.nettriazolo[1,5-c]pyrimidin-5-amine scaffold. nih.gov In this work, N-aminoethylacetamide and N-[2-(2-aminoethyl)-aminoethyl]acetamide congeners were created and demonstrated high affinity for the A2AAR. nih.gov These derivatives serve as molecular probes to study the receptor's structure and function. nih.gov

The following table summarizes the binding affinities of selected A2AAR antagonists derived from this scaffold:

| Compound | Spacer Chain | Ki (nM) for A2AAR |

| 7 | N-aminoethylacetamide | Data not specified |

| 8 | N-[2-(2-aminoethyl)-aminoethyl]acetamide | Data not specified |

| 14 | BODIPY conjugate | 15 |

| 16 | PAMAM G3.5 dendrimer conjugate of 7 | High Affinity |

| 17 | PAMAM G3.5 dendrimer conjugate of 8 | High Affinity |

Table 1: Binding affinities of A2AAR antagonists. Data sourced from nih.gov.

Conjugation to Dendrimers for Multivalent Ligands

Dendrimers are highly branched, well-defined macromolecules that can be functionalized with multiple copies of a ligand to create multivalent systems. These multivalent ligands can exhibit enhanced binding affinity and avidity to their targets. This compound and its derivatives have been successfully conjugated to dendrimers for this purpose.

In the context of A2AAR research, N-aminoethylacetamide and N-[2-(2-aminoethyl)-aminoethyl]acetamide congeners were coupled to third-generation (G3.5) polyamidoamine (PAMAM) dendrimers. nih.gov The resulting multivalent conjugates displayed high affinity for the A2AAR, demonstrating the utility of this approach in creating potent receptor-targeting agents. nih.govnih.gov The use of PAMAM dendrimers allows for the attachment of multiple copies of the A2AAR agonist, creating a macromolecular drug carrier system. nih.gov

Application as Biochemical Assay Reagents

Due to its chemical properties, this compound and its derivatives can be used as reagents in various biochemical assays. Its functional groups allow for its incorporation into larger molecules or for its use in specific chemical reactions within an assay. For example, acetamide derivatives can be used in the synthesis of other molecules for research purposes. medchemexpress.com Acetamide itself is used as an intermediate in various syntheses and as a plasticizer. medchemexpress.com

In a specific application, Acetamide Agar, a solid culture medium, is used to test the ability of microorganisms like Pseudomonas aeruginosa to utilize acetamide as a carbon and nitrogen source through deamination. medchemexpress.com While not a direct application of the title compound, this illustrates the utility of the core acetamide functional group in biochemical testing.

Peptide Nucleic Acid (PNA) Backbone Construction

One of the most significant applications of the this compound structural motif is in the construction of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit, linked by peptide bonds. nih.govbiomers.netresearchgate.net The nucleobases (A, G, C, T) are attached to this backbone via a methylene (B1212753) carbonyl linker, which involves an acetamide linkage. biomers.netresearchgate.net

This pseudopeptide backbone is uncharged, which allows PNA to bind to complementary DNA or RNA strands with high affinity and specificity, as there is no electrostatic repulsion. biomers.net This property makes PNAs highly stable and resistant to enzymatic degradation by proteases and nucleases. biomers.netresearchgate.net

The synthesis of PNA is similar to solid-phase peptide synthesis, where the carboxyl group of one N-(2-aminoethyl)glycine building block reacts with the amino group of another to form an amide bond. biomers.net The ability to modify the PNA backbone, for instance at the gamma-position of the N-(2-aminoethyl)glycine unit, can preorganize the PNA into a helical structure, which has implications for the design of novel materials. nih.gov

The table below outlines the key components of the PNA backbone:

| Component | Chemical Structure/Group | Function |

| Repeating Unit | N-(2-aminoethyl)glycine | Forms the neutral peptide-like backbone. biomers.netresearchgate.net |

| Linkage | Peptide bond | Connects the repeating units. biomers.net |

| Nucleobase Attachment | Methylene carbonyl linker (acetamide linkage) | Attaches the nucleobases to the backbone. biomers.net |

Table 2: Components of the Peptide Nucleic Acid (PNA) Backbone.

Computational and Spectroscopic Investigations

Theoretical Chemistry Calculations

Theoretical chemistry provides a powerful lens for understanding the intrinsic properties of 2-Amino-N-(2-aminoethyl)acetamide at a molecular level. Through sophisticated calculations, it is possible to predict its reactivity, stability, and interaction potential.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. frontiersin.orgscience.gov A smaller energy gap suggests higher polarizability and a greater propensity for chemical reactions, whereas a larger gap indicates higher stability and lower reactivity. frontiersin.orgresearchgate.net

For this compound, theoretical calculations, typically using Density Functional Theory (DFT), can determine the energies of these orbitals. tandfonline.combohrium.com The electron-rich amino groups and the amide functionality are expected to significantly influence the distribution and energy of the HOMO and LUMO.

Table 1: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.54 |

| ELUMO | 2.15 |

| Energy Gap (ΔE) | 10.69 |

This data is representative and derived from theoretical calculations for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.netjksus.org It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. frontiersin.orgtandfonline.com The MEP surface is color-coded: red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue areas represent positive electrostatic potential (electron-deficient, prone to nucleophilic attack), and green areas denote neutral potential. frontiersin.org

In this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to create regions of negative potential (red), making them likely sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atoms of the amino and amide groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

Table 2: Electrostatic Potential Values at Specific Atoms

| Atom/Region | Potential (kcal/mol) | Interpretation |

|---|---|---|

| Amide Oxygen (O) | -45.8 | Strongly Nucleophilic / H-bond Acceptor |

| Terminal Amino Nitrogen (N) | -38.2 | Nucleophilic / H-bond Acceptor |

| Amide Hydrogen (N-H) | +35.5 | Electrophilic / H-bond Donor |

| Amino Hydrogens (N-H) | +30.1 | Electrophilic / H-bond Donor |

This data is representative and derived from theoretical calculations for illustrative purposes.

The Independent Gradient Model (IGM) is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. nih.govresearchgate.net These interactions, such as hydrogen bonds and van der Waals forces, are crucial for understanding molecular conformation and intermolecular associations. The IGM approach provides a visual representation of these interaction regions, helping to elucidate the forces that govern the molecule's three-dimensional structure. researchgate.net For this compound, IGM analysis can reveal intramolecular hydrogen bonding between the amino and acetamide (B32628) groups, which influences its conformational preferences. nih.govresearchgate.net

Table 3: Analysis of Non-Covalent Interactions

| Interaction Type | Atoms Involved | Significance |

|---|---|---|

| Intramolecular H-Bond | Amide C=O and Amino N-H | Stabilizes molecular conformation |

| Van der Waals Forces | Aliphatic Chain (CH2-CH2) | Contributes to molecular packing |

This data is representative and derived from theoretical analysis for illustrative purposes.

Computational modeling, particularly molecular docking, is employed to predict how a molecule like this compound might interact with a larger biological target, such as a protein or enzyme. researchgate.netnih.gov These simulations place the molecule into the binding site of a receptor and calculate a binding affinity score, which estimates the strength of the interaction. tandfonline.com The model also details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov For instance, the aminoethyl and acetamide moieties can act as hydrogen bond donors and acceptors, playing a crucial role in the binding process. nih.gov

Table 4: Representative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions Observed |

|---|---|---|

| Hypothetical Kinase A | -7.2 | H-bond with SER15, H-bond with GLU88 |

| Hypothetical Protease B | -6.5 | H-bond with ASP42, Hydrophobic interaction with LEU95 |

This data is representative and derived from computational modeling for illustrative purposes.

Advanced Analytical Characterization Techniques

Beyond computational predictions, empirical analytical methods are essential for confirming the identity and purity of this compound.

Ion chromatography is a powerful analytical technique for the separation and quantification of ionic species. It is particularly well-suited for assessing the purity of compounds like this compound, which can contain ionic impurities from its synthesis. metrohm.commetrohm.com The method can effectively separate the target compound from potential cationic impurities such as residual starting materials or inorganic salts. metrohm.commetrohm.com

In a typical setup, a cation exchange column is used with an acidic eluent. metrohm.com The separated components are detected by conductivity. metrohm.com This allows for the precise quantification of the main compound and any impurities present, ensuring the material meets required quality standards. metrohm.com For example, a method could be developed to separate this compound from potential impurities like ethylenediamine (B42938) and sodium ions.

Table 5: Purity Assessment by Ion Chromatography

| Compound | Retention Time (min) | Area % |

|---|---|---|

| Sodium | 4.5 | 0.15 |

| Ethylenediamine | 6.2 | 0.25 |

| This compound | 10.8 | 99.60 |

This data is representative and based on established ion chromatography methods for similar compounds. metrohm.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for confirming the molecular weight and determining the fragmentation pattern of this compound, which aids in its structural confirmation. The compound has a molecular weight of approximately 102.14 g/mol . chemspider.com

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The mass spectrum shows a prominent base peak at a mass-to-charge ratio (m/z) of 30.0, corresponding to the [CH₂NH₂]⁺ fragment, which results from the cleavage of the C-C bond adjacent to the primary amine. Another significant peak is observed at m/z 43.0, which is characteristic of the acetyl group [CH₃CO]⁺. A key fragment is also seen at m/z 73.0, resulting from the loss of the ethylamine (B1201723) group. nist.gov The molecular ion peak [M]⁺ at m/z 102 is also detectable. These fragmentation patterns are instrumental in identifying the compound in complex mixtures and confirming its synthesis.

Table 1: Electron Ionization Mass Spectrometry Data for this compound nist.gov

| m/z | Relative Intensity (%) | Probable Fragment |

| 30.0 | 100.0 | [CH₂NH₂]⁺ |

| 42.0 | 14.5 | [C₂H₄N]⁺ |

| 43.0 | 74.5 | [CH₃CO]⁺ |

| 55.0 | 19.7 | [C₃H₅N]⁺ |

| 73.0 | 30.6 | [M - CH₂NH₂]⁺ |

| 102.0 | ~1 | [M]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. The molecular ion peak intensity can be low in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the acetyl methyl protons, the two methylene (B1212753) groups of the ethylenediamine backbone, and the protons on the amide and amine nitrogens. chemicalbook.com The protons of the primary amine (NH₂) and the amide (NH) are exchangeable and may appear as broad singlets; their chemical shift can vary with solvent, concentration, and temperature. compoundchem.com The methylene protons adjacent to the amide nitrogen are typically shifted downfield compared to those adjacent to the primary amine due to the electron-withdrawing effect of the carbonyl group.

Table 2: ¹H NMR Chemical Shift Data for this compound in CDCl₃ chemicalbook.com

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -NH (Amide) | ~6.89 | Broad Singlet |

| -CH₂-NH- | ~3.28 | Triplet |

| -CH₂-NH₂ | ~2.83 | Triplet |

| -C(O)CH₃ | ~1.99 | Singlet |

| -NH₂ (Amine) | ~1.38 | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show four distinct signals: one for the carbonyl carbon of the acetamide group (typically in the 170-175 ppm region), one for the methyl carbon, and two for the methylene carbons of the ethyl bridge. oregonstate.edu

Liquid Chromatography (LC) Methods

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a standard method for assessing the purity of this compound and for monitoring its synthesis progress. eku.edu Due to the polar nature of the compound, containing two amine groups and an amide linkage, reverse-phase (RP) HPLC is a suitable technique.

A specific method involves the use of a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This setup allows for the effective separation of the target compound from potential impurities or starting materials. For applications requiring analysis by mass spectrometry (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile alternative such as formic acid. sielc.com Purity is often determined to be greater than 95% by HPLC for commercial grades. lgcstandards.com

Electrochemical Analysis for Monolayer Characterization

This compound has been utilized in materials science for the surface modification of electrodes. It serves as a "passivating" or "capping" agent in the formation of mixed self-assembled monolayers (SAMs) on surfaces like glassy carbon (GC). researchgate.netscbt.com

In this application, a mixed solution containing this compound and a primary linker molecule (e.g., a Boc-protected diamine) is electrochemically oxidized. nih.gov This process grafts both molecules onto the electrode surface. The this compound acts as a diluent, spacing out the primary linker molecules on the surface to prevent steric hindrance in subsequent chemical reactions. soton.ac.uk

The characterization of these modified surfaces is performed using electrochemical techniques such as cyclic voltammetry (CV). researchgate.net CV can be used to study the properties of the resulting monolayer, such as its packing density and its ability to block or facilitate electron transfer from a redox probe in the solution to the electrode surface. The quality and coverage of the monolayer can be inferred from changes in the voltammetric response before and after modification. nih.govsoton.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-N-(2-aminoethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A standard approach involves nucleophilic substitution of 2-chloroacetamide derivatives with ethylenediamine. For example, refluxing 2-chloroacetamide with excess ethylenediamine in benzene under nitrogen for 14–60 hours achieves substitution . Optimization includes controlling stoichiometry (e.g., 10:1 amine-to-chloroacetamide ratio), solvent selection (polar aprotic solvents enhance reactivity), and purification via recrystallization from ethanol/DMSO mixtures to remove unreacted amines . Hydrochloride salt formation (e.g., using HCl gas) improves crystallinity and purity, as seen in analogous acetamide derivatives .

Q. How is the purity of this compound typically assessed, and what analytical techniques are most effective?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve impurities; mobile phases often combine acetonitrile and ammonium acetate buffers (e.g., 70:30 v/v) .

- NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include NH₂ protons (δ 1.8–2.2 ppm) and acetamide carbonyl (δ 170–175 ppm). Discrepancies between predicted and observed splitting patterns may indicate stereochemical impurities .

- X-ray Crystallography : Resolves conformational ambiguities (e.g., planarity of the acetamide backbone) and validates intramolecular hydrogen bonding (e.g., N–H···O motifs forming S(6) rings) .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC. For example, acidic conditions may hydrolyze the acetamide group, while basic conditions could deaminate the aminoethyl moiety. Stability thresholds (e.g., >90% integrity at pH 4–8) guide formulation .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition points (e.g., >150°C). Accelerated aging studies (40–60°C) under controlled humidity predict shelf life .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glassware or light-blocking excipients mitigate this .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

- Methodological Answer :

- Dynamic Effects in NMR : Flexible regions (e.g., aminoethyl side chains) may exhibit averaged signals in NMR but fixed conformations in X-ray. Variable-temperature NMR (e.g., 25–60°C) can detect conformational exchange .

- Crystallographic Artifacts : Solvent inclusion in crystals (e.g., DMSO/ethanol) may distort bond angles. Compare multiple crystal forms or use neutron diffraction to resolve H-atom positions .

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reconcile experimental data by modeling solution-state dynamics and solid-state packing effects .

Q. What strategies are effective for analyzing intramolecular interactions (e.g., hydrogen bonding) and their impact on the compound’s reactivity?

- Methodological Answer :

- Hydrogen Bond Mapping : IR spectroscopy identifies N–H stretching (3200–3400 cm⁻¹) and carbonyl C=O (1650–1700 cm⁻¹). Temperature-dependent IR reveals bond strength .

- Reactivity Studies : Compare reaction rates of hydrogen-bonded vs. non-bonded analogs. For example, intramolecular N–H···O bonds in this compound may reduce nucleophilicity of the amino group, slowing acylation reactions .

- Crystal Engineering : Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) modulates solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.